

Spectroscopic Profile of 3-Methylsalicylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methylsalicylic Acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylsalicylic acid** (CAS No. 83-40-9), a significant derivative of salicylic acid with applications in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **3-Methylsalicylic acid**.

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Description
12.4	Singlet, 1H (Carboxylic Acid, -COOH)
7.666	Doublet, 1H (Aromatic)
7.388	Triplet, 1H (Aromatic)
6.832	Doublet, 1H (Aromatic)
2.202	Singlet, 3H (Methyl, -CH₃)



¹³C NMR (Carbon-13 NMR) Data

A detailed experimental peak list for the ¹³C NMR spectrum of **3-Methylsalicylic acid** is not readily available in public databases. However, based on spectral data for similar structures, the anticipated chemical shifts are in the following regions:

~170-175 ppm: Carboxylic acid carbon (-COOH)

~160 ppm: Phenolic carbon (C-OH)

• ~110-140 ppm: Aromatic carbons

• ~15-20 ppm: Methyl carbon (-CH₃)

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

While a specific peak-by-peak list for **3-Methylsalicylic acid** is not provided in the search results, the characteristic absorption bands for a closely related compound, salicylic acid, are presented below and are expected to be very similar for **3-Methylsalicylic acid**.[1]

Wavenumber (cm⁻¹)	Functional Group	Vibration Mode
3233	O-H (Phenol)	Stretching
2999-2831	C-H (Aromatic and Methyl)	Stretching
~1670	C=O (Carboxylic Acid)	Asymmetric Stretching
1662-1683	C=O (Carboxylic Acid)	Asymmetric Stretching
1558-1612	C=C (Aromatic)	Stretching
~1380	C=O (Carboxylic Acid)	Symmetric Stretching

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)



The mass spectrum of **3-Methylsalicylic acid** shows a prominent molecular ion peak, confirming its molecular weight. The fragmentation pattern provides structural information.

m/z	Relative Intensity (%)
153.0	6.1
152.0 (M+)	67.6
135.0	11.3
134.0	100.0
133.0	4.4
107.0	8.9
106.0	96.2
105.0	25.8
78.0	26.8
77.0	20.5

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (1H and 13C NMR):

- Approximately 5-25 mg of 3-Methylsalicylic acid is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- For ¹³C NMR, a higher concentration (50-100 mg) is preferable to obtain a good signal-tonoise ratio in a reasonable time.



- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR: The spectrum is acquired using a standard pulse sequence. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak.
- ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground 3-Methylsalicylic acid is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is thoroughly ground to ensure a homogenous dispersion of the sample within the KBr matrix.
- A portion of the mixture is transferred to a pellet-forming die.
- The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.
- The resulting KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition:

• Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.



 Measurement: A background spectrum of a pure KBr pellet (or empty beam path) is recorded first. Then, the spectrum of the sample pellet is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

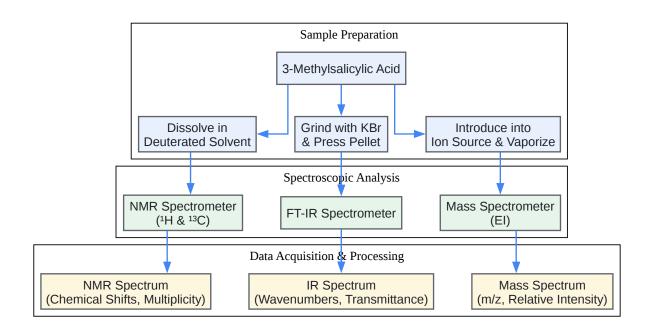
Ionization Method: Electron Ionization (EI):

- A small amount of the solid 3-Methylsalicylic acid sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe.
- The sample is heated to induce vaporization into the gas phase.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.
- Excess energy from the ionization process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
- The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methylsalicylic acid**.





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References

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